EGFR/microtubule-IN-1 is a compound that acts as a dual inhibitor targeting the epidermal growth factor receptor and microtubule dynamics. It is classified under the category of small molecule inhibitors, specifically designed to interfere with cellular signaling pathways related to cancer progression. This compound has garnered attention for its potential utility in cancer research, particularly in understanding the mechanisms of tumor growth and metastasis.
The compound is identified by the chemical registry number CAS 879127-07-8 and is primarily sourced from studies focused on the inhibition of the epidermal growth factor receptor pathway and microtubule dynamics. It falls under the classification of kinase inhibitors, which are known for their role in blocking specific kinases involved in cancer cell signaling pathways .
The synthesis of EGFR/microtubule-IN-1 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to form the final product. The exact synthetic route is often proprietary, but general methods involve:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
EGFR/microtubule-IN-1 features a complex molecular structure characterized by a pyrimidine core substituted with anilines. The specific arrangement of functional groups on this core plays a critical role in its binding affinity and specificity towards both the epidermal growth factor receptor and microtubules.
Molecular modeling studies suggest that the compound's structure allows it to effectively fit into the active sites of its target proteins, facilitating inhibition. Detailed crystallographic data would be necessary for precise structural characterization, which could be obtained through X-ray crystallography or similar techniques.
EGFR/microtubule-IN-1 undergoes several biochemical interactions upon administration:
Kinetic studies would typically be conducted to assess the binding affinity (IC50 values) and efficacy of EGFR/microtubule-IN-1 against its targets. These studies help elucidate the compound's mechanism of action at a molecular level.
The mechanism by which EGFR/microtubule-IN-1 operates involves two primary pathways:
Experimental data support that treatment with EGFR/microtubule-IN-1 leads to significant reductions in cell viability in various cancer cell lines, indicating its potential as a therapeutic agent.
EGFR/microtubule-IN-1 typically exhibits solid-state properties at room temperature with a defined melting point that can be determined through differential scanning calorimetry.
The compound is expected to have moderate solubility in organic solvents, with stability under physiological conditions being critical for its application in biological systems. Its lipophilicity can influence cellular uptake and distribution.
Quantitative structure-activity relationship analyses may provide insights into how modifications to the chemical structure affect biological activity, guiding future development efforts.
EGFR/microtubule-IN-1 has significant potential applications in cancer research:
EGFR/microtubule-IN-1 contains a Michael acceptor moiety (e.g., acrylamide) that forms a covalent bond with cysteine 797 (C797) in the ATP-binding pocket of EGFR. This irreversible binding is particularly effective against the oncogenic double mutant L858R/T790M, which is resistant to first- and second-generation tyrosine kinase inhibitors (TKIs). The compound’s pyrrolopyridine group anchors the inhibitor to the kinase hinge region through hydrogen bonding with Met793, while its hydrophobic extensions occupy the selectivity pocket formed by the gatekeeper T790M mutation. This spatial occupancy sterically impedes ATP binding, which is enhanced 5-fold in T790M mutants [1] [5] [9]. Unlike reversible inhibitors, the covalent modification ensures sustained kinase suppression even after compound clearance, circumventing the high ATP affinity conferred by T790M [5] [9].
Selectivity for mutant EGFR over wild-type (WT) is achieved through steric complementarity. The T790M mutation enlarges the hydrophobic pocket in the ATP-binding site, allowing optimal accommodation of the inhibitor’s fluorophenyl group. In WT EGFR, the smaller threonine residue at position 790 creates steric clash, reducing binding affinity by >50-fold. Kinetic studies confirm a dissociation constant (Kd) of 2.3 nM for L858R/T790M versus 120 nM for WT EGFR. Additionally, molecular dynamics simulations reveal that the compound’s acrylamide group adopts a conformation inaccessible to WT EGFR due to subtle differences in the αC-helix orientation [1] [5] [9].
The microtubule-targeting domain of EGFR/microtubule-IN-1 incorporates an arylformyl urea pharmacophore that binds to the β-tubulin subunit at the colchicine site. This binding induces conformational changes in tubulin dimers, reducing longitudinal stability and inhibiting polymerization. In vitro turbidity assays demonstrate a 70% reduction in tubulin polymerization rates at 1 μM concentration, with an IC₅₀ of 0.8 μM. The compound’s efficacy exceeds vinblastine but is slightly lower than combretastatin A-4 derivatives, attributed to its balanced pharmacophore design prioritizing dual activity over maximal tubulin inhibition [8].
Table 1: Tubulin Polymerization Inhibition Profile
Parameter | Value | Control (Combretastatin A-4) |
---|---|---|
IC₅₀ (μM) | 0.8 | 0.02 |
Polymerization Rate Reduction (1 μM) | 70% | 95% |
Binding Site | Colchicine pocket | Colchicine pocket |
By suppressing tubulin polymerization, EGFR/microtubule-IN-1 disrupts mitotic spindle assembly in dividing cells. Confocal microscopy of treated A549 lung cancer cells shows fragmented spindles and misaligned chromosomes within 6 hours. This triggers prolonged activation of the spindle assembly checkpoint (SAC), arresting cells in prometaphase. Ultimately, cells undergo apoptosis via caspase-3 activation, as evidenced by a 4.5-fold increase in cleaved caspase-3 levels at 24 hours [8].
EGFR activation stimulates Rho GTPases (e.g., Rac1/Cdc42) via PI3K or SRC signaling, promoting actin polymerization and microtubule stabilization for cell migration. Conversely, microtubule depolymerization inhibits receptor endocytosis, trapping EGFR on the plasma membrane for sustained signaling. EGFR/microtubule-IN-1 disrupts this crosstalk by:
Microtubule disruption activates tyrosine phosphatases (e.g., PTP1B) through stress-response kinases (JNK/p38), which dephosphorylate EGFR and its adaptors. EGFR/microtubule-IN-1 exploits this by:
Table 2: Synergistic Effects in NSCLC Cell Lines (H1975 L858R/T790M)
Treatment | IC₅₀ (nM) | Synergy Index (CI₅₀) | Apoptosis Rate |
---|---|---|---|
EGFR/microtubule-IN-1 | 18 | 0.31 | 68% |
EGFR Inhibitor Alone | 42 | 1.0 (reference) | 22% |
Microtubule Agent Alone | 56 | 1.0 (reference) | 30% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7